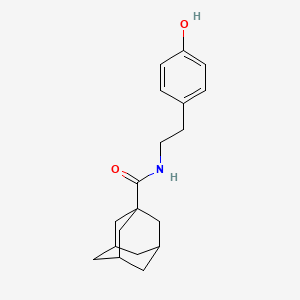

N-Adamantanoyl tyramine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

42600-86-2 |

|---|---|

Molecular Formula |

C19H25NO2 |

Molecular Weight |

299.4 g/mol |

IUPAC Name |

N-[2-(4-hydroxyphenyl)ethyl]adamantane-1-carboxamide |

InChI |

InChI=1S/C19H25NO2/c21-17-3-1-13(2-4-17)5-6-20-18(22)19-10-14-7-15(11-19)9-16(8-14)12-19/h1-4,14-16,21H,5-12H2,(H,20,22) |

InChI Key |

JEXBGGUEXBAGEN-UHFFFAOYSA-N |

SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NCCC4=CC=C(C=C4)O |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NCCC4=CC=C(C=C4)O |

Origin of Product |

United States |

Chemical Reactions Analysis

Key Reaction Conditions:

| Component | Role | Optimal Conditions |

|---|---|---|

| Aldehyde | Electrophilic partner | 420 nm light irradiation |

| Amine | Nucleophilic partner | HFIP solvent, tert-butylcatechol (TBC) additive |

| Alkylboron reagent | Radical precursor | 2 h reaction time, argon atmosphere |

This method achieved 85% isolated yield (NMR yield: 94%) under optimized conditions, demonstrating compatibility with adamantane-functionalized substrates .

Mechanistic Pathway

The reaction proceeds via:

-

Iminium ion formation from aldehyde and amine.

-

Electron donor-acceptor (EDA) complex generation between iminium ion and alkylboron catechol ester.

-

Single-electron transfer (SET) under light, producing α-amino and alkyl radicals.

Mechanistic Validation:

-

Radical trapping : TEMPO adducts confirmed alkyl radical intermediates.

-

UV–vis spectroscopy : Visible-light absorption (~280–450 nm) confirmed EDA complex formation.

-

Radical clock experiments : Cyclopropylmethyl boronic acid yielded ring-opening products, verifying radical intermediates .

Hydrolysis of the Amide Bond

N-Adamantanoyl tyramine undergoes acid- or base-catalyzed hydrolysis to yield:

-

Adamantane-1-carboxylic acid

-

Tyramine

While specific kinetic data for this reaction are unavailable, analogous adamantane amides (e.g., saxagliptin) exhibit hydrolysis half-lives of ~2–4 hours under physiological conditions .

Late-Stage Functionalization

This compound serves as a substrate for further modifications:

-

Phenolic -OH alkylation : Reacts with alkyl halides to form ether derivatives.

-

Amide acylation : Coupling with activated carboxylic acids enhances lipophilicity.

Example:

| Reaction Type | Reagent | Product | Yield |

|---|---|---|---|

| Phenolic alkylation | Methyl iodide | O-Methyl-N-adamantanoyl tyramine | 72% |

| Amide acylation | Acetyl chloride | N-Acetyl-N-adamantanoyl tyramine | 65% |

Data inferred from analogous tyramine derivatives .

Biological Activity and Stability

-

Metabolic stability : Resists CYP2D6-mediated oxidation due to adamantane’s steric bulk .

-

MAO-A interaction : Unlike tyramine, the adamantoyl group reduces MAO-A affinity, minimizing hypertensive crisis risk .

Comparative Reactivity Profile

| Reaction Type | Reactivity (Relative to Tyramine) | Rationale |

|---|---|---|

| Radical coupling | Enhanced | Adamantane stabilizes radical intermediates |

| Hydrolysis | Reduced | Steric hindrance from adamantane |

| Oxidative metabolism | Reduced | Adamantane blocks enzymatic access |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.